

Application Notes and Protocols for Aceylline Piperazine in Drug Formulation Studies

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Compound of Interest

Compound Name: *Aceylline piperazine*

Cat. No.: *B10775789*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceylline piperazine is a synthetic xanthine derivative used as a bronchodilator for the symptomatic relief of respiratory conditions such as asthma, emphysema, and chronic bronchitis associated with bronchospasm.^{[1][2]} Aceylline itself is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability, which poses significant challenges to achieving adequate bioavailability.^[3] To overcome these limitations, it is formulated as a salt with piperazine. The piperazine moiety forms a stable, water-soluble salt with aceylline, which enhances its solubility and improves patient tolerance, reducing the gastric irritation often associated with its parent compound, theophylline.^[1]

These application notes provide a comprehensive overview of the use of **Aceylline piperazine** in formulation studies, detailing its mechanism of action, physicochemical properties, and relevant experimental protocols for its evaluation.

Physicochemical Properties

The piperazine salt of aceylline is designed to improve the physicochemical characteristics of the active aceylline component.^[1] It is a white solid compound that is soluble in water.^[4]

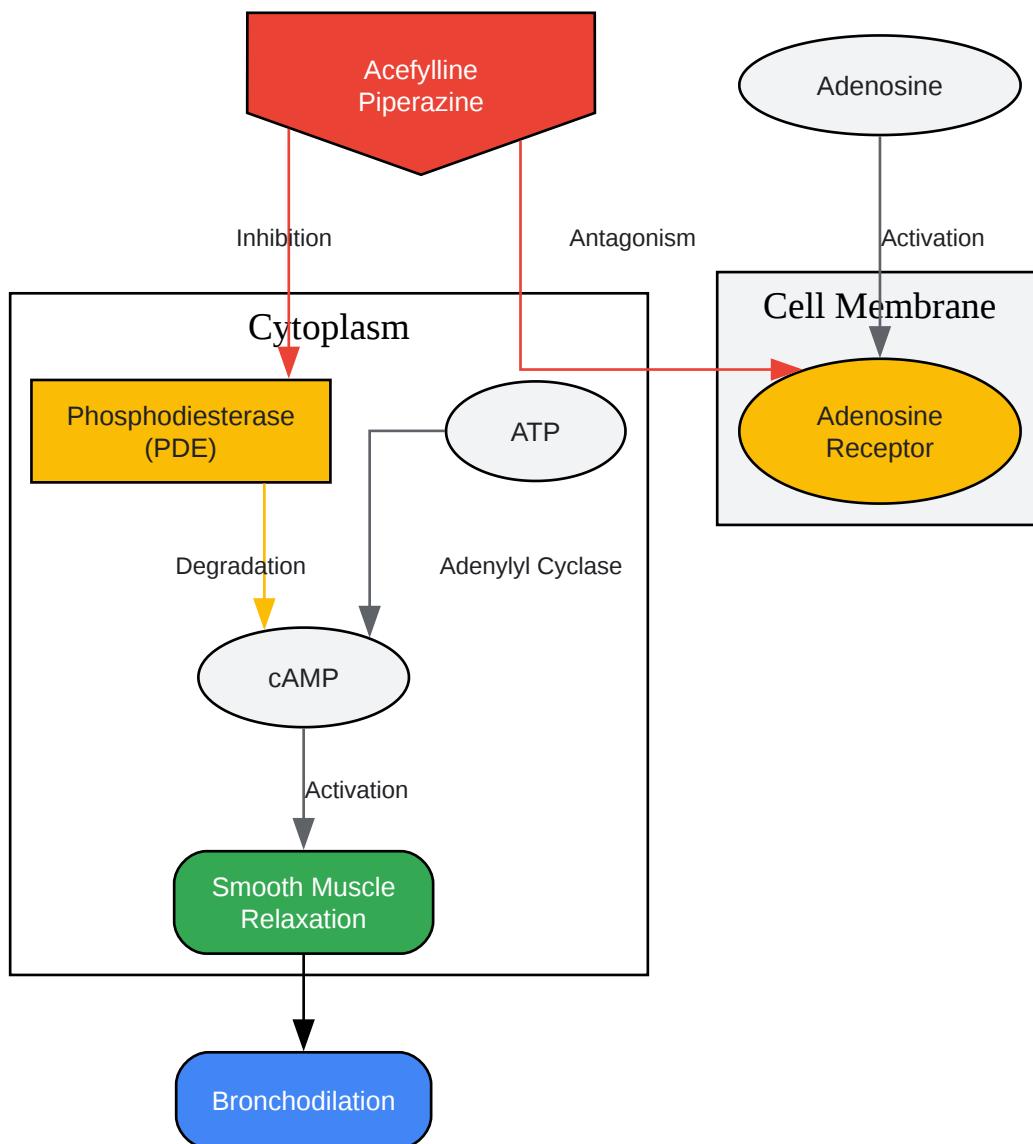
Property	Value	References
Chemical Name	2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine	[5]
Molecular Formula	C ₁₃ H ₂₀ N ₆ O ₄ (for 1:1 salt)	[4]
Molecular Weight	324.34 g/mol (for 1:1 salt)	[6]
Appearance	White to off-white crystalline powder	[7]
Melting Point	Approx. 240°C	[7]
Solubility	Slightly soluble in water, soluble in organic solvents	[7]
BCS Class (Acefylline)	Class IV (Low Solubility, Low Permeability)	[3]

Mechanism of Action

The pharmacological effects of **Acefylline piperazine** are primarily attributed to the acefylline component, which acts through a multifactorial mechanism. The piperazine component serves to form the salt and does not contribute to the core pharmacodynamic actions.[1]

- Bronchodilation: The primary therapeutic effect is the relaxation of bronchial smooth muscle. This is achieved through the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote smooth muscle relaxation, resulting in the widening of airways.[8]
- Adenosine Receptor Antagonism: Acefylline acts as an antagonist at adenosine receptors in the central nervous system (CNS). By blocking the inhibitory effects of adenosine, it stimulates the central respiratory center, increasing the rate and depth of breathing.[1][2][9]
- Anti-inflammatory Effects: Xanthine derivatives like acefylline are known to possess mild anti-inflammatory properties, which can be beneficial in respiratory diseases.[4][8]
- Cardiac and CNS Stimulation: Similar to other xanthines like caffeine, acefylline stimulates the myocardium and the central nervous system.[2][8]

Signaling Pathway



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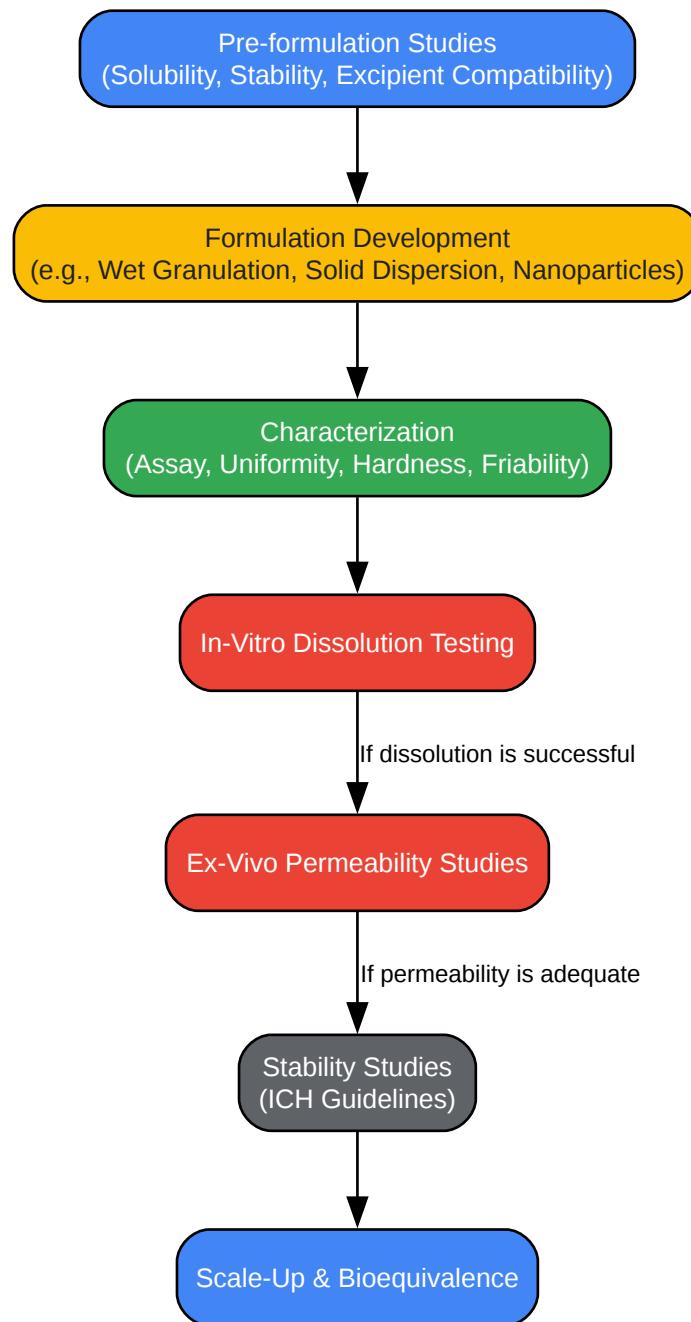
Caption: Mechanism of action of Acefylline leading to bronchodilation.

Applications in Formulation Studies

The primary goal in formulating **Acefylline piperazine** is to enhance its bioavailability by improving its dissolution and/or permeability. Formulation strategies often involve the use of polymers and other excipients to develop advanced dosage forms.[10]

- Improving Physicochemical Properties: Studies have investigated the interaction of **Acefylline piperazine** in various solvent systems, including aqueous solutions containing polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), to understand its solvation behavior and potential for improved formulations.[3][9]
- Developing Advanced Dosage Forms: There is a focus on creating extended-release formulations to improve patient adherence and maintain therapeutic concentrations over a longer period.[10] Nanoparticle-based drug delivery systems are also being explored to enhance the bioavailability of poorly soluble drugs and could be a promising approach for acefylline.[11][12][13]
- Analytical Method Development: Robust analytical methods are essential for quantifying **Acefylline piperazine** in bulk drug, various dosage forms, and during stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][2][8]

Experimental Workflow for Formulation Development



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Caption: Workflow for **Acefylline piperazine** formulation development.

Experimental Protocols

Protocol 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general RP-HPLC method for the quantification of **Acefylline piperazine** in a pharmaceutical formulation. This method is adapted from several validated procedures.[1][2][9]

1. Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is Methanol:Water (60:40, v/v) or Acetonitrile:0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted).[1]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 214 nm or 240-245 nm.[1][9]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh about 10 mg of **Acefylline piperazine** reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000 μ g/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.5–100 μ g/mL to construct a calibration curve.[1]
- Sample Preparation (e.g., for Tablets):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a quantity of powder equivalent to 10 mg of **Acefylline piperazine** and transfer to a 10 mL volumetric flask.

- Add approximately 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μ m syringe filter before injection.

3. Analysis:

- Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
- Record the peak areas from the chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Acefylline piperazine** in the sample solution from the calibration curve.

Protocol 2: In-Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the dissolution profile of an oral solid dosage form of **Acefylline piperazine**, as per USP guidelines.[14][15]

1. Apparatus and Conditions:

- Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).
- Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1 N HCl (pH 1.2), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer to simulate gastrointestinal conditions.[14]
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Rotation Speed: 100 rpm for Apparatus 1 or 50 rpm for Apparatus 2.
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

2. Procedure:

- Place one dosage unit (e.g., one tablet) in each of the six dissolution vessels containing the pre-warmed and de-gassed dissolution medium.
- Start the apparatus and withdraw aliquots (e.g., 5 mL) at each specified time point from each vessel.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
- Filter the samples through a 0.45 μm filter.
- Analyze the concentration of dissolved **Acefylline piperazine** in each sample using the validated HPLC method described in Protocol 1.

3. Data Analysis:

- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
- Plot the mean percentage of drug released versus time to obtain the dissolution profile.
- Compare profiles of different formulations using a similarity factor (f_2).

Protocol 3: Stability-Indicating Assay (Forced Degradation)

This protocol is designed to assess the stability of **Acefylline piperazine** and develop a stability-indicating analytical method, following ICH guidelines.[\[16\]](#)[\[17\]](#)

1. Preparation of Stressed Samples:

- Prepare solutions of **Acefylline piperazine** (e.g., 100 $\mu\text{g}/\text{mL}$) and subject them to the following stress conditions:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid drug powder to 105°C for 48 hours.
- Photolytic Degradation: Expose drug solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

- Neutralize the acidic and basic solutions before analysis.

2. Analysis:

- Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.
- The HPLC method must be capable of separating the intact drug peak from any peaks corresponding to degradation products. This may require method development, such as adjusting the mobile phase composition or using a gradient elution.[\[2\]](#)
- The peak purity of the intact drug in the presence of its degradants should be assessed using a PDA detector.

3. Data Evaluation:

- Determine the percentage of degradation for each stress condition.
- A method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.

Data Presentation (Templates for Reporting)

The following tables provide a structured format for presenting quantitative data from formulation studies.

Table 2: HPLC Method Validation Parameters (Example data for linearity is included)

Parameter	Acceptance Criteria	Experimental Results
Linearity (r^2)	$r^2 \geq 0.999$	
Range ($\mu\text{g/mL}$)	-	0.5 - 100[1]
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (% RSD)	$\leq 2.0\%$	
Limit of Detection (LOD)	-	
Limit of Quantification (LOQ)	-	

Table 3: Comparative In-Vitro Dissolution Profile

Time (min)	% Drug Release (Mean \pm SD) - Formulation A	% Drug Release (Mean \pm SD) - Formulation B
5		
10		
15		
30		
45		
60		
f_2 Similarity Factor	\multicolumn{2}{c}{\{c\}}	

Table 4: Summary of Forced Degradation Studies

Stress Condition	% Degradation	No. of Degradants	Observations (e.g., RRT of major degradant)
0.1 N HCl, 60°C, 24h			
0.1 N NaOH, 60°C, 24h			
3% H ₂ O ₂ , RT, 24h			
Thermal (105°C, 48h)			
Photolytic (UV/Vis)			

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